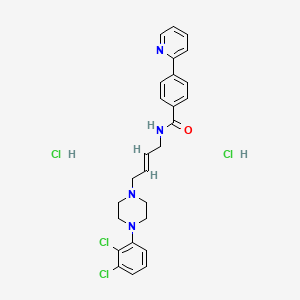
PG 01037 dihydrochloride
説明
PG 01037 dihydrochloride is a selective D3 antagonist . It is a dopamine D3 receptor antagonist and is 133-fold selective for D3 over D2 receptors in vitro . The chemical name for this compound is N - [ (2 E )-4- [4- (2,3-Dichlorophenyl)-1-piperazinyl]-2-buten-1-yl]-4- (2-pyridyl)-benzamide dihydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C26H28Cl4N4O . The InChI representation of the molecule is InChI=1S/C26H26Cl2N4O.2ClH/c27-22-6-5-8-24 (25 (22)28)32-18-16-31 (17-19-32)15-4-3-14-30-26 (33)21-11-9-20 (10-12-21)23-7-1-2-13-29-23;;/h1-13H,14-19H2, (H,30,33);2*1H/b4-3+;; .Physical And Chemical Properties Analysis
This compound is a white solid . It is soluble in DMSO . The molecular weight of the compound is 554.34 g/mol .科学的研究の応用
A study by Kameda et al. (2009) explored the kinetics of the dehydrochlorination of PVC in the presence of NaOH and various diols including propylene glycol (PG). They found that PG was effective in accelerating the dechlorination of PVC (Kameda et al., 2009).
El-Menshawe et al. (2017) investigated a transdermal nanoethosomal gel of betahistine dihydrochloride, an analog used to control weight gain. Their study included the use of propylene glycol (PG) and showed significant results in sustained transdermal absorption (El-Menshawe et al., 2017).
Abdel‐Ghany et al. (2016) described a method for sustainable production of Phloroglucinol (PG) using plants expressing a bacterial gene. This study indicates the potential of PG production in plants for commercial use (Abdel‐Ghany et al., 2016).
Furuishi et al. (2013) examined the effect of terpenes in propylene glycol (PG) solvent on the percutaneous absorption of lomerizine dihydrochloride, an antimigraine drug (Furuishi et al., 2013).
Coquart and Hennion (1992) conducted a study on the trace-level determination of polar phenolic compounds in aqueous samples by high-performance liquid chromatography. This study used porous graphitic carbon (PGC) and mentioned Phloroglucinol (PG) as a compound of interest (Coquart & Hennion, 1992).
作用機序
将来の方向性
生化学分析
Biochemical Properties
PG 01037 dihydrochloride plays a significant role in biochemical reactions by selectively antagonizing dopamine D3 receptors. It exhibits a Ki value of 0.7 nM, indicating its high potency . The compound interacts primarily with dopamine D3 receptors, but it also shows selectivity over D2 and D4 receptors, with Ki values of 93.3 nM and 375 nM, respectively . These interactions inhibit the binding of dopamine to its receptors, thereby modulating dopaminergic signaling pathways.
Cellular Effects
This compound influences various cellular processes by modulating dopamine signaling. In neuronal cells, it attenuates abnormal involuntary movements associated with L-DOPA treatment in Parkinson’s disease models . The compound also inhibits methamphetamine-induced behaviors, highlighting its potential in substance abuse therapy . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by blocking dopamine D3 receptors.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to dopamine D3 receptors and preventing dopamine from activating these receptors . This antagonistic action leads to the inhibition of downstream signaling pathways, which are involved in various neurological processes. The compound’s high selectivity for D3 receptors over D2 and D4 receptors further enhances its therapeutic potential . By blocking dopamine binding, this compound modulates neurotransmitter release and neuronal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions and maintains its potency during experimental use . Long-term studies in vitro and in vivo have shown that this compound can sustain its inhibitory effects on dopamine D3 receptors, leading to prolonged modulation of dopaminergic signaling . Degradation and potential loss of activity over extended periods should be considered in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively attenuates abnormal involuntary movements and methamphetamine-induced behaviors without causing significant adverse effects . At higher doses, potential toxic effects and adverse reactions may occur, necessitating careful dosage optimization in preclinical studies . Threshold effects and dose-response relationships should be thoroughly investigated to determine the optimal therapeutic window.
Metabolic Pathways
This compound is involved in metabolic pathways related to dopamine signaling. It interacts with enzymes and cofactors that regulate dopamine synthesis, release, and degradation . By inhibiting dopamine D3 receptors, the compound affects metabolic flux and alters the levels of dopamine and its metabolites. These changes in metabolic pathways contribute to the compound’s therapeutic effects in neurological disorders.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its affinity for dopamine D3 receptors, leading to its accumulation in dopaminergic neurons and related tissues . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting dopamine D3 receptors on the cell membrane . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The subcellular distribution of this compound influences its activity and function, contributing to its selective antagonistic effects on dopamine D3 receptors.
特性
IUPAC Name |
N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Cl2N4O.2ClH/c27-22-6-5-8-24(25(22)28)32-18-16-31(17-19-32)15-4-3-14-30-26(33)21-11-9-20(10-12-21)23-7-1-2-13-29-23;;/h1-13H,14-19H2,(H,30,33);2*1H/b4-3+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACFFMAXBWGOKQ-CZEFNJPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/CNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
675599-62-9 | |
| Record name | PG-01037 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675599629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PG-01037 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV7454V7DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)
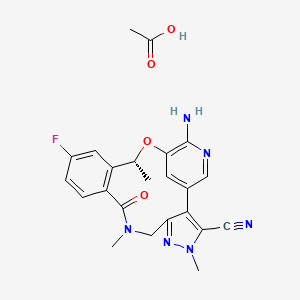
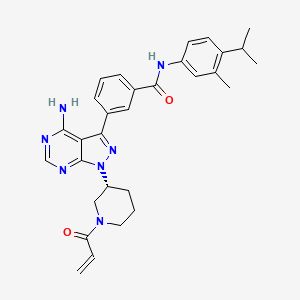
![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)

![2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-](/img/structure/B609998.png)

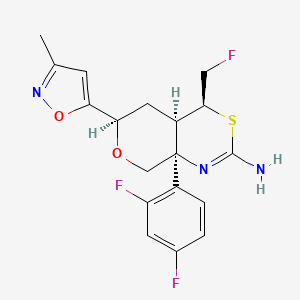

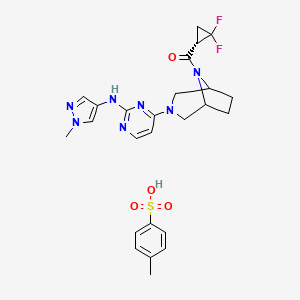
![5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B610004.png)
![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)
![5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(S)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B610012.png)